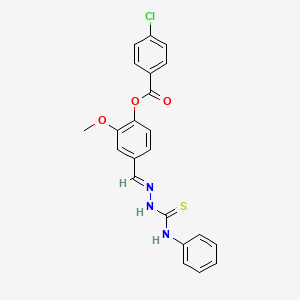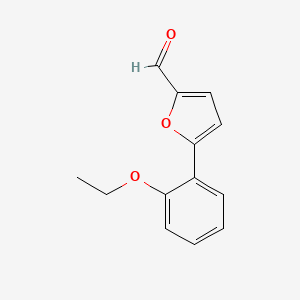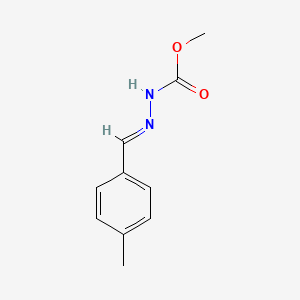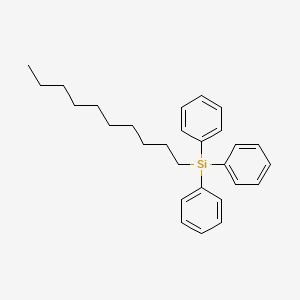
Tetraisobutyl methylenediphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraisobutyl methylenediphosphonate is an organophosphorus compound with the chemical formula C17H38O6P2 It is a member of the methylenediphosphonate family, characterized by the presence of two phosphonate groups linked by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraisobutyl methylenediphosphonate typically involves the reaction of diisobutyl phosphite with formaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions are generally mild, with temperatures maintained around room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraisobutyl methylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can participate in substitution reactions where the isobutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, reduced phosphonate derivatives, and substituted methylenediphosphonates.
Applications De Recherche Scientifique
Tetraisobutyl methylenediphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bone-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tetraisobutyl methylenediphosphonate involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound inhibits the activity of these enzymes, thereby reducing bone degradation. This mechanism is similar to that of other bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethyl methylenediphosphonate
- Tetraisopropyl methylenediphosphonate
- Tetrabutyl methylenediphosphonate
Uniqueness
Tetraisobutyl methylenediphosphonate is unique due to its specific isobutyl groups, which confer distinct chemical properties and reactivity compared to other methylenediphosphonates. This uniqueness makes it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C17H38O6P2 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
1-[bis(2-methylpropoxy)phosphorylmethyl-(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C17H38O6P2/c1-14(2)9-20-24(18,21-10-15(3)4)13-25(19,22-11-16(5)6)23-12-17(7)8/h14-17H,9-13H2,1-8H3 |
Clé InChI |
MIPCKEALWXAJBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=O)(CP(=O)(OCC(C)C)OCC(C)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)



![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)




![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)


![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)
